molecular formula C27H42O9 B586695 Tetrahydro 11-Deoxycorticosterone 3|A-|A-D-Glucuronide CAS No. 56162-36-8

Tetrahydro 11-Deoxycorticosterone 3|A-|A-D-Glucuronide

Cat. No. B586695
CAS RN: 56162-36-8
M. Wt: 510.624
InChI Key: FHNOSGJSTZJIRI-RVBRMEHISA-N
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Description

Tetrahydrodeoxycorticosterone (abbreviated as THDOC; 3α,21-dihydroxy-5α-pregnan-20-one), also referred to as allotetrahydrocorticosterone, is an endogenous neurosteroid . It is synthesized from the adrenal hormone deoxycorticosterone .


Synthesis Analysis

THDOC is synthesized from the adrenal hormone deoxycorticosterone by the action of two enzymes, 5α-reductase type I and 3α-hydroxysteroid dehydrogenase .


Molecular Structure Analysis

The molecular formula of Tetrahydro 11-Deoxycorticosterone 3|A-|A-D-Glucuronide is C27H42O9 .


Chemical Reactions Analysis

THDOC is a potent positive allosteric modulator of the GABA A receptor, and has sedative, anxiolytic and anticonvulsant effects . Changes in the normal levels of this steroid particularly during pregnancy and menstruation may be involved in some types of epilepsy (catamenial epilepsy) and premenstrual syndrome, as well as stress, anxiety and depression .


Physical And Chemical Properties Analysis

The molecular weight of Tetrahydro 11-Deoxycorticosterone 3|A-|A-D-Glucuronide is 510.62 .

Scientific Research Applications

Neurosteroid Modulation

Tetrahydrodeoxycorticosterone (THDOC): is an endogenous neurosteroid synthesized from deoxycorticosterone . It acts as a potent positive allosteric modulator of the GABA_A receptor . This modulation has several potential applications:

    Sedative and Anxiolytic Effects: Due to its action on the GABA_A receptor, THDOC has sedative and anxiolytic effects, which could be harnessed for the development of new anxiolytic drugs .

    Anticonvulsant Properties: THDOC has been shown to have anticonvulsant effects, making it a candidate for research into new treatments for epilepsy .

Hormonal Regulation and Metabolism

The compound’s structure suggests it may play a role in hormonal regulation and metabolism:

    Stress Response: Changes in the levels of THDOC have been associated with stress, suggesting a role in the body’s response to stressors .

    Menstrual Cycle Regulation: Fluctuations in THDOC levels during the menstrual cycle indicate a potential application in understanding and treating conditions like premenstrual syndrome and catamenial epilepsy .

Therapeutic Research

Given its biochemical properties, THDOC could be involved in various therapeutic research areas:

    Mood Disorders: Due to its influence on mood and anxiety, THDOC could be studied for its effects on depression and other mood disorders .

Biochemical Research

The compound’s interaction with enzymes and receptors opens up avenues for biochemical research:

  • Receptor Binding Studies: Investigating THDOC’s binding to GABA_A receptors could lead to discoveries about receptor function and regulation .

Mechanism of Action

THDOC is a potent positive allosteric modulator of the GABA A receptor, and has sedative, anxiolytic and anticonvulsant effects .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O9/c1-26-9-7-14(35-25-22(32)20(30)21(31)23(36-25)24(33)34)11-13(26)3-4-15-16-5-6-18(19(29)12-28)27(16,2)10-8-17(15)26/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNOSGJSTZJIRI-RVBRMEHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858446
Record name (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56162-36-8
Record name (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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